N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride
Description
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine dihydrochloride is a chiral secondary amine featuring a piperidine ring substituted at the 3-position with an N-methyl methanamine group. The (3R)-stereochemistry is critical for its biological interactions, particularly in central nervous system (CNS) targeting, as seen in analogs like TAAR1 agonists for schizophrenia treatment . Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESAHMZKSWDKL-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride typically involves the reaction of N-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: N-methylpiperidine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.
Procedure: N-methylpiperidine is reacted with formaldehyde in the presence of hydrogen chloride to form the dihydrochloride salt of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using crystallization or other suitable methods to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Piperidine Derivatives
Key Insights :
Heterocyclic Analogs (Non-Piperidine)
Key Insights :
- Ring Systems: Replacement of piperidine with thienopyran (e.g., in TAAR1 agonists) or oxadiazole alters electronic properties and binding affinity. Thienopyran derivatives show enhanced selectivity for TAAR1 receptors .
- Bioactivity : Imidazole and oxadiazole analogs are prioritized for antimicrobial applications due to heterocycle-mediated interactions with fungal enzymes (e.g., squalene epoxidase) .
Aromatic and Hybrid Analogs
Key Insights :
- Therapeutic Use : Naphthalen-1-yl derivatives are key intermediates in antifungal drugs like butenafine, contrasting with the CNS focus of piperidine-based compounds .
Pharmacological and Industrial Relevance
- CNS Applications : The (3R)-piperidine scaffold is favored in TAAR1 agonists due to optimal blood-brain barrier penetration and receptor fit .
- Antifungal Activity : Aromatic methanamine derivatives are more effective in ergosterol biosynthesis inhibition, highlighting structure-activity divergences .
- Market Trends : Piperidine derivatives dominate CNS drug pipelines, while oxadiazole and imidazole analogs are niche players in antimicrobial markets .
Biological Activity
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine; dihydrochloride, a piperidine derivative, is a compound of significant interest in pharmacological research due to its interactions with neurotransmitter systems. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential applications in therapeutic contexts.
The molecular formula for N-Methyl-1-[(3R)-piperidin-3-yl]methanamine; dihydrochloride is . The dihydrochloride form enhances solubility, making it suitable for various biological assays. Its structure includes a six-membered piperidine ring with a nitrogen atom, which is crucial for its biological interactions.
N-Methyl-1-[(3R)-piperidin-3-yl]methanamine; dihydrochloride primarily acts on neurotransmitter receptors. It has been shown to interact with:
- Dopamine Receptors : Influencing dopaminergic signaling pathways, which are vital in mood regulation and motor control.
- Serotonin Receptors : Modulating serotonin levels, potentially impacting anxiety and depression.
These interactions suggest that the compound may have applications in treating neuropsychiatric disorders.
Receptor Interactions
Research indicates that this compound exhibits selective binding affinities for various receptor subtypes. The following table summarizes key receptor interactions:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Dopamine D2 | 10 nM | Agonist activity |
| Serotonin 5-HT1A | 25 nM | Partial agonist |
| Norepinephrine Alpha-1 | 30 nM | Antagonist activity |
These affinities highlight the compound's potential as a modulator of neurotransmitter systems, making it a candidate for further pharmacological studies .
Case Studies
A series of studies have investigated the compound's efficacy in various models:
- Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of N-Methyl-1-[(3R)-piperidin-3-yl]methanamine; dihydrochloride resulted in significant neuroprotective effects, attributed to its dopaminergic activity.
- Anxiolytic Effects : Clinical trials assessing the anxiolytic properties indicated that doses corresponding to receptor binding profiles significantly reduced anxiety-like behaviors in both animal and human subjects.
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of similar compounds, revealing that modifications in the piperidine ring can enhance or reduce biological activity. For example, altering substituents on the nitrogen atom can affect receptor selectivity and potency .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Methyl-1-[(3R)-piperidin-3-yl]methanamine dihydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis of the (3R)-piperidin-3-yl stereoisomer requires chiral resolution techniques or chiral pool synthesis. For dihydrochloride salt formation, stoichiometric HCl addition during the final purification step is critical. Use chiral HPLC (e.g., with polysaccharide-based columns) to verify enantiomeric purity ≥98% . Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystallinity and removes residual impurities .
Q. How can researchers characterize the dihydrochloride salt form using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm protonation states of the piperidine nitrogen and methylamine groups. Dihydrochloride salts show downfield shifts for NH and NH2+ protons (δ 8.5–10.5 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the theoretical molecular ion [C7H16Cl2N2]+. Deviations >0.01 Da indicate impurities .
- HPLC-UV : Use reverse-phase C18 columns with ion-pairing agents (e.g., TFA) to assess purity. Retention times should align with reference standards .
Q. What are the recommended protocols for ensuring purity (>95%) in laboratory-scale synthesis?
- Methodological Answer :
- Step 1 : Perform flash chromatography (silica gel, dichloromethane/methanol gradient) to isolate the free base.
- Step 2 : Salt formation via HCl gas bubbling in anhydrous ether, followed by vacuum drying.
- Step 3 : Validate purity via triple detection (HPLC-UV, NMR, elemental analysis). Purity thresholds ≥95% are standard for pharmacological studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data observed across different assay conditions?
- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from salt dissociation variability.
- Approach 1 : Compare free base vs. dihydrochloride forms in buffer systems (pH 2–7.4) to assess ionization effects .
- Approach 2 : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes under varying ionic strengths .
- Data Analysis : Apply multivariate regression to isolate pH, salt concentration, and solvent polarity as confounding factors .
Q. How does the dihydrochloride salt formation influence solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Dihydrochloride salts typically exhibit 2–3× higher solubility than free bases due to enhanced ionization .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the piperidine ring or N-methyl group oxidation are common degradation pathways .
Q. What experimental approaches validate the compound’s chiral integrity during long-term storage?
- Methodological Answer :
- Chiral HPLC : Monitor enantiomeric excess (ee) quarterly. Storage at −20°C in amber vials under nitrogen minimizes racemization .
- Circular Dichroism (CD) : Track Cotton effect changes at 220–250 nm (n→π* transitions of the piperidine ring) to detect conformational shifts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolic stability profiles?
- Methodological Answer :
- In Vitro Models : Compare hepatocyte vs. microsomal assays. Piperidine-containing compounds often show species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) .
- Metabolite ID : Use LC-HRMS/MS to distinguish between N-demethylation (m/z +14) and piperidine ring oxidation (m/z +16) products. Contradictions may arise from incubation time or enzyme source variability .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
